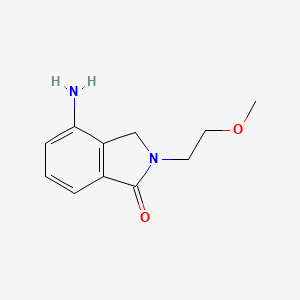

4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC20381193

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-6-5-13-7-9-8(11(13)14)3-2-4-10(9)12/h2-4H,5-7,12H2,1H3 |

| Standard InChI Key | RSMNSIISTWEBEB-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1CC2=C(C1=O)C=CC=C2N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a benzene ring fused to a five-membered lactam ring, forming the isoindol-1-one core. The 4-amino substituent introduces a primary amine, while the 2-methoxyethyl group adds an ether-linked alkyl chain. This combination creates a polar yet lipophilic profile, influencing its solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1284883-19-7 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| IUPAC Name | 4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one | |

| Canonical SMILES | COCCN1CC2=C(C1=O)C=CC=C2N |

Spectroscopic and Computational Data

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 4-amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves multi-step organic reactions, though detailed protocols are proprietary. Available data suggest a sequence starting with phthalic anhydride derivatives, followed by:

-

Ring Formation: Cyclization to construct the isoindol-1-one core.

-

Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the methoxyethyl group.

-

Amination: Introduction of the 4-amino substituent via nitration-reduction or direct amination.

Table 2: Reaction Conditions for Analogous Compounds

| Parameter | Value | Relevance to Target Compound |

|---|---|---|

| Solvent | Acetonitrile, THF, NMP | Potential applicability |

| Cyclizing Agent | CDI | Requires testing |

| Temperature | Room temp. to 150°C | Broadly compatible |

| Reaction Time | 1–24 hours | Efficiency considerations |

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound’s logP (calculated) is estimated at ~1.2, indicating moderate lipophilicity. The methoxyethyl chain enhances water solubility compared to unsubstituted isoindolones, though experimental solubility data in aqueous and organic solvents are lacking.

Stability Considerations

As a lactam, the compound is susceptible to hydrolytic ring-opening under strongly acidic or basic conditions. Storage recommendations advise protection from moisture and light, with stable performance at 2–8°C.

Structural Analogues and SAR Perspectives

Key Analogues

-

2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione (Thalidomide): Shares the isoindole core but lacks the methoxyethyl group, demonstrating immunomodulatory effects .

-

4-Nitroisoindol-1-one Derivatives: Highlight the impact of electron-withdrawing groups on reactivity.

Structure-Activity Relationship (SAR) Insights

-

Amino Group: Critical for hydrogen bonding with biological targets.

-

Methoxyethyl Chain: May enhance blood-brain barrier penetration or modulate solubility.

Future Research Directions

-

Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

-

Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial activity in vitro.

-

Computational Modeling: Predict target binding sites using molecular docking studies.

-

Formulation Studies: Assess stability in physiological matrices and compatibility with drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume